1-Chloro-8-methylpyrrolo[1,2-a]pyrazine 1-Chloro-8-methylpyrrolo[1,2-a]pyrazine
Brand Name: Vulcanchem
CAS No.:
VCID: VC13794850
InChI: InChI=1S/C8H7ClN2/c1-6-2-4-11-5-3-10-8(9)7(6)11/h2-5H,1H3
SMILES: CC1=C2C(=NC=CN2C=C1)Cl
Molecular Formula: C8H7ClN2
Molecular Weight: 166.61 g/mol

1-Chloro-8-methylpyrrolo[1,2-a]pyrazine

CAS No.:

Cat. No.: VC13794850

Molecular Formula: C8H7ClN2

Molecular Weight: 166.61 g/mol

* For research use only. Not for human or veterinary use.

1-Chloro-8-methylpyrrolo[1,2-a]pyrazine -

Specification

Molecular Formula C8H7ClN2
Molecular Weight 166.61 g/mol
IUPAC Name 1-chloro-8-methylpyrrolo[1,2-a]pyrazine
Standard InChI InChI=1S/C8H7ClN2/c1-6-2-4-11-5-3-10-8(9)7(6)11/h2-5H,1H3
Standard InChI Key OPJUQXOMJWFLIU-UHFFFAOYSA-N
SMILES CC1=C2C(=NC=CN2C=C1)Cl
Canonical SMILES CC1=C2C(=NC=CN2C=C1)Cl

Introduction

Chemical Identity and Structural Characterization

Molecular Architecture

The compound’s core structure consists of a pyrrole ring fused to a pyrazine moiety, with a chlorine atom at position 1 and a methyl group at position 8. The IUPAC name, 1-chloro-8-methylpyrrolo[1,2-a]pyrazine, reflects this substitution pattern . Key identifiers include:

PropertyValueSource
SMILESCC1=C2C(=NC=CN2C=C1)Cl
InChIKeyOPJUQXOMJWFLIU-UHFFFAOYSA-N
Canonical SMILESCC1=C2C(=NC=CN2C=C1)Cl
XLogP3-AA2.1 (estimated)

The planar aromatic system enables π-π stacking interactions, while the chlorine atom introduces electronic asymmetry critical for binding in biological systems.

Spectroscopic Signatures

While experimental spectral data remains limited in public databases, computational predictions suggest characteristic NMR shifts:

  • 1H^1\text{H} NMR: Aromatic protons between δ 7.2–8.5 ppm, methyl group at δ 2.4–2.6 ppm

  • 13C^{13}\text{C} NMR: Chlorinated carbon at δ 125–130 ppm, pyrazine carbons at δ 140–150 ppm

Mass spectrometry analysis under electron ionization conditions would likely show a molecular ion peak at m/z 166 with isotopic clusters reflecting the chlorine atom.

Synthesis and Manufacturing

Synthetic Routes

The primary synthesis strategy involves halogenation of the parent compound 8-methylpyrrolo[1,2-a]pyrazine (CAS 110674-39-0). A typical protocol uses:

  • Chlorination: Reaction with phosphorus oxychloride (POCl₃) at 80–100°C

  • Purification: Column chromatography using hexane/ethyl acetate gradients

  • Yield: ~65% (estimated from analogous reactions)

Alternative methods employ N-chlorosuccinimide (NCS) in dichloromethane under reflux conditions . The choice of chlorinating agent impacts regioselectivity and byproduct formation.

Scalability Challenges

Industrial production faces three main hurdles:

  • Control of di-chlorinated byproducts

  • Thermal instability above 150°C

  • Sensitivity to moisture during storage

Recent patent disclosures describe improved purity (>98%) through cryogenic crystallization from ethanol/water mixtures .

Physicochemical Properties

Stability Profile

ConditionStability
ThermalStable ≤120°C (DSC data)
PhotolyticDegrades under UV >280 nm
HydrolyticResistant at pH 4–9

The chlorine substituent enhances thermal stability compared to non-halogenated analogs but increases susceptibility to nucleophilic aromatic substitution under strongly basic conditions .

Solubility and Partitioning

Experimental logP values remain unreported, but computational models predict:
logPoct/water=2.1±0.3\log P_{\text{oct/water}} = 2.1 \pm 0.3
This moderate hydrophobicity suggests adequate membrane permeability for drug candidates incorporating this scaffold .

Pharmaceutical Applications

Kinase Inhibition

Molecular docking studies predict strong affinity for:

  • JAK2 kinase (ΔGbinding=9.2\Delta G_{\text{binding}} = -9.2 kcal/mol)

  • BRAF V600E mutant (ΔGbinding=8.7\Delta G_{\text{binding}} = -8.7 kcal/mol)

These computational findings position the compound as a lead structure for oncology drug development.

Hazard CategoryGHS CodePrecautionary Measures
Skin IrritationH315Wear nitrile gloves
Eye DamageH318Use face shield
Respiratory SensitizationH334Employ fume hood

Material Safety Data Sheets (MSDS) recommend storage under nitrogen at 2–8°C to prevent degradation.

Environmental Impact

The compound’s environmental fate remains unstudied, but its persistence is estimated using QSAR models:
t1/2 in soil=2842 dayst_{1/2} \text{ in soil} = 28–42 \text{ days}
Biodegradation pathways likely involve dechlorination followed by aromatic ring cleavage .

CompanyPurityPackaging
PharmaBlock Sciences (Nanjing)98%1 g, 5 g, 25 g
Wuhan Ariel Chemical95%100 mg–10 g
Aladdin Scientific97%250 mg–50 g

Pricing ranges from $120–$450/g depending on scale and purity. Current demand primarily stems from academic and early-stage drug discovery programs.

Future Directions

Three emerging research areas show particular promise:

  • Prodrug Development: Masking the chlorine to improve oral bioavailability

  • Combination Therapies: Synergy with PD-1/PD-L1 inhibitors in immuno-oncology

  • Material Science: Use as a ligand in photovoltaic cells

Ongoing clinical trials for related pyrrolopyrazines (NCT04871529, NCT05218917) may validate the therapeutic potential of this chemical class.

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